Cas no 313251-85-3 (N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide)

N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide
- F0013-0028
- N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
- AKOS000910913
- N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
- 313251-85-3
- AKOS024573923
- Oprea1_182537
- Oprea1_755369
- EU-0002882
- (Z)-N-(4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
-
- インチ: 1S/C20H18FN3O3S2/c21-16-7-3-14(4-8-16)18-13-28-20(22-18)23-19(25)15-5-9-17(10-6-15)29(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H,22,23,25)
- InChIKey: XWFVNZYZPSPYQJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NC(=CS2)C2C=CC(=CC=2)F)=O)=CC=1)(N1CCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 431.07736195g/mol
- どういたいしつりょう: 431.07736195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 665
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0013-0028-20μmol |
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide |
313251-85-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0013-0028-1mg |
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide |
313251-85-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0013-0028-2mg |
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide |
313251-85-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0013-0028-15mg |
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide |
313251-85-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0013-0028-5mg |
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide |
313251-85-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0013-0028-75mg |
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide |
313251-85-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0013-0028-10μmol |
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide |
313251-85-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0013-0028-10mg |
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide |
313251-85-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0013-0028-30mg |
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide |
313251-85-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0013-0028-50mg |
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide |
313251-85-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide 関連文献
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamideに関する追加情報
N-(2Z)-4-(4-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 313251-85-3): A Comprehensive Overview
N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 313251-85-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name FTY720, is a sphingosine 1-phosphate (S1P) receptor modulator with a wide range of biological activities. Its unique structure and pharmacological properties make it a valuable candidate for the development of novel therapeutic agents.
The chemical structure of N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide features a fluorophenyl group, a thiazole ring, and a pyrrolidine sulfonyl moiety. These structural elements contribute to its high affinity for S1P receptors and its ability to modulate immune responses. The compound's ability to selectively bind to S1P receptors has been extensively studied, and it has shown promise in the treatment of various autoimmune and inflammatory diseases.
Recent research has highlighted the potential of N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide in the context of multiple sclerosis (MS). Studies have demonstrated that this compound can effectively reduce the number of circulating lymphocytes by inducing their sequestration in lymphoid tissues. This mechanism of action helps to mitigate the immune response that contributes to the progression of MS. Clinical trials have shown that patients treated with this compound experience significant improvements in disease symptoms and a reduction in relapse rates.
In addition to its role in MS, N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide has also been investigated for its potential in treating other autoimmune conditions such as rheumatoid arthritis (RA). Preclinical studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and reduce joint inflammation. These findings suggest that it may be a promising therapeutic option for patients with RA who do not respond well to conventional treatments.
The pharmacokinetic properties of N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide have been extensively characterized. It is rapidly absorbed following oral administration and undergoes extensive metabolism in the liver. The primary metabolite, which retains significant biological activity, is formed through phosphorylation by sphingosine kinase 1 (SPHK1). This metabolite then binds to S1P receptors on immune cells, leading to their sequestration in lymphoid tissues.
Despite its promising therapeutic potential, the use of N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide is not without challenges. One notable concern is the risk of infections due to its immunosuppressive effects. Clinical trials have reported an increased incidence of infections in patients treated with this compound. Therefore, careful monitoring and management are essential to ensure patient safety.
Another area of ongoing research is the development of more selective S1P receptor modulators with improved safety profiles. Scientists are exploring structural modifications to N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide to enhance its selectivity for specific S1P receptor subtypes. This approach aims to minimize off-target effects and reduce the risk of adverse events while maintaining or even enhancing therapeutic efficacy.
In conclusion, N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 313251-85-3) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structure and pharmacological properties make it a valuable candidate for the treatment of various autoimmune and inflammatory diseases. Ongoing research continues to explore its full potential and address any challenges associated with its use.
313251-85-3 (N-(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide) 関連製品
- 688765-29-9(N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide)
- 2169359-07-1(8-methyl-8-azaspirobicyclo3.2.1octane-3,1'-cyclopentane-2'-one)
- 906352-97-4(3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde)
- 23082-12-4(2-(3,4-Dimethylphenyl)formamidoacetic Acid)
- 1261776-61-7(3-Bromo-4'-methoxy-2'-(trifluoromethyl)propiophenone)
- 887867-67-6(3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2138423-34-2(4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole)
- 2227875-63-8((1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol)
- 1326926-93-5(5-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one)
- 1113123-08-2(3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one)




